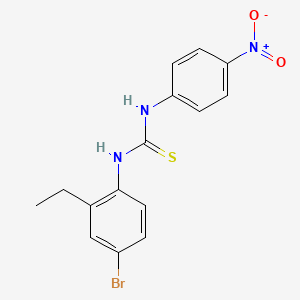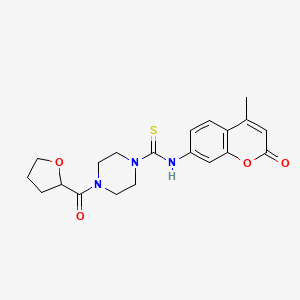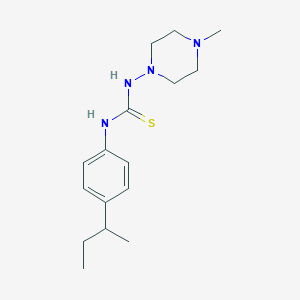
N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea
Übersicht
Beschreibung
N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea, also known as Br-Et-PNTU, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiourea derivatives and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea has been extensively used in scientific research for its various properties. One of the primary applications of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is its use as a fluorescent probe for the detection of thiols. This compound has a high selectivity and sensitivity towards thiols, making it an excellent tool for the detection of thiols in biological systems.
Another application of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is its use as a catalyst in various chemical reactions. This compound has been found to catalyze the oxidation of alcohols and the reduction of nitroarenes, among other reactions.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is not well understood. However, it is believed that the compound reacts with thiols to form a stable adduct. This adduct can be detected using various analytical techniques such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. Additionally, N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is its high selectivity and sensitivity towards thiols. This makes it an excellent tool for the detection of thiols in biological systems. Additionally, N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is relatively easy to synthesize and purify, making it readily available for use in scientific research.
However, one of the limitations of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is its potential toxicity. This compound has been found to be cytotoxic at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea in scientific research. One potential application is its use as a tool for the detection of thiols in live cells. This would require the development of a cell-permeable derivative of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea.
Another potential application of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is its use as a catalyst in asymmetric synthesis. This would require the development of chiral derivatives of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea.
Conclusion:
In conclusion, N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea is a chemical compound that has been widely used in scientific research for its various properties. This compound has been found to have high selectivity and sensitivity towards thiols, making it an excellent tool for the detection of thiols in biological systems. Additionally, N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of matrix metalloproteinases. Despite its potential toxicity, N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea has several advantages for use in scientific research, including its ease of synthesis and purification. There are several future directions for the use of N-(4-bromo-2-ethylphenyl)-N'-(4-nitrophenyl)thiourea in scientific research, including its use as a tool for the detection of thiols in live cells and as a catalyst in asymmetric synthesis.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-ethylphenyl)-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c1-2-10-9-11(16)3-8-14(10)18-15(22)17-12-4-6-13(7-5-12)19(20)21/h3-9H,2H2,1H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXCMSZDUQJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-ethylphenyl)-3-(4-nitrophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-chloro-1-benzothien-2-yl)-3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4118801.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide](/img/structure/B4118809.png)

![2-(phenylthio)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4118817.png)
![2-[(4-chlorophenyl)thio]-N-(2,6-difluorophenyl)propanamide](/img/structure/B4118837.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B4118846.png)
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4118858.png)
![N-(4-methoxy-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4118868.png)
![1-(4-fluorophenyl)-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4118872.png)
![4-methyl-3-({[(4-nitrophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4118881.png)
![isopropyl 4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4118882.png)
![2-({N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4118888.png)

![N~2~-(2-fluorophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4118897.png)